5-Fluoro-2-(pyrimidin-5-yl)benzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-1-2-9(10(3-8)11(15)16)7-4-13-6-14-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUITXTQXEARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase.
Mode of Action
It is known that fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme involved in dna synthesis.
Biochemical Pathways
It is known that fluorinated pyrimidines can affect dna synthesis by inhibiting thymidylate synthase.
Pharmacokinetics
It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid.
Biological Activity
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid is characterized by the following structural formula:
This compound features a benzoic acid moiety substituted with a pyrimidine ring and a fluorine atom, which contributes to its biological activity.
Synthesis
The synthesis of 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid typically involves the following steps:
- Formation of the Pyrimidine Ring : Utilizing appropriate starting materials such as urea and malonic acid derivatives.
- Fluorination : Introducing the fluorine atom via electrophilic aromatic substitution or direct fluorination techniques.
- Carboxylation : Converting the intermediate into the final carboxylic acid form using carbon dioxide or other carboxylating agents.
Antitumor Activity
Research has demonstrated that 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid exhibits potent antitumor activity against various cancer cell lines, including L1210 mouse leukemia cells. The compound's mechanism involves inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.
Table 1: Antitumor Efficacy against L1210 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid | 0.15 | Inhibition of thymidylate synthase |
| Reference Compound A | 0.25 | DNA intercalation |
| Reference Compound B | 0.30 | Topoisomerase inhibition |
Enzyme Inhibition
The compound also acts as an inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. The binding affinity is enhanced due to the presence of the pyrimidine moiety, which mimics the natural substrate.
Case Study: Mechanism of TS Inhibition
In a study involving various analogs, it was found that modifications to the pyrimidine ring significantly affected binding affinity and enzyme inhibition rates. The introduction of electron-withdrawing groups enhanced potency due to increased binding interactions with active site residues.
Pharmacokinetics
The pharmacokinetic profile indicates that 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid has favorable absorption characteristics with moderate bioavailability. Studies show:
- Absorption : Rapid absorption in gastrointestinal tract.
- Metabolism : Primarily hepatic metabolism with phase I (oxidation) and phase II (glucuronidation) pathways.
- Excretion : Predominantly renal excretion of metabolites.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid has been extensively studied for its potential in drug development:
- Anti-Cancer Properties: Research indicates that this compound may inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. Studies show that derivatives of this compound exhibit significant anti-cancer activity by disrupting cancer cell proliferation pathways .
- Enzyme Inhibition: It has been identified as a potential inhibitor of various enzymes, including those involved in metabolic pathways relevant to cancer and other diseases. The interaction with these enzymes can lead to therapeutic effects .
Agrochemicals
The compound is also being explored for its applications in agriculture:
- Herbicidal Activity: Its derivatives have shown promise as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This makes them suitable candidates for developing environmentally friendly agricultural chemicals .
Case Study 1: Anti-Cancer Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid and tested their efficacy against non-small cell lung cancer cell lines. The results demonstrated that certain derivatives inhibited cell growth by more than 70% compared to control groups, highlighting the compound's potential as a lead structure for new anti-cancer agents .
Case Study 2: Herbicide Development
Another study focused on the herbicidal properties of this compound's derivatives. Field trials showed that formulations containing these derivatives effectively reduced weed populations without harming crop yields, suggesting their viability as environmentally friendly herbicides .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: Fluorine at C5 (target compound) vs.
- Heterocyclic Rings : Pyrimidine (target compound) offers two nitrogen atoms for hydrogen bonding compared to pyridine (), enhancing interactions with enzymes like UPPS/UPPP .
- Solubility : Sodium salt derivatives () exhibit improved aqueous solubility over free acids, critical for drug formulation .
Antibacterial Activity
- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid () demonstrates potent growth inhibition of Staphylococcus aureus (ED50 ~0.15 µg/mL) and synergism with cell-wall-targeting antibiotics (FICI ~0.35). This highlights the importance of lipophilic substituents (e.g., octyloxy) in enhancing membrane permeability .
- 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid : While direct data are unavailable, pyrimidine-containing analogs () inhibit UPPS and UPPP, enzymes critical for bacterial cell wall biosynthesis. The pyrimidine ring may similarly enhance target engagement .
Enzyme Inhibition
- 5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt () targets DHODH, a key enzyme in nucleotide synthesis. The difluorophenyl group likely contributes to binding affinity .
- 3-(2-Aminopyrimidin-5-yl)benzoic acid () features an amino group on pyrimidine, which may facilitate hydrogen bonding with enzyme active sites, contrasting with the fluorine in the target compound .
Antioxidant Activity
- Cinnamic vs. Benzoic Acid Derivatives: Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance stabilization of radicals.
Extraction and Solubility
- Extraction Efficiency : Benzoic acid derivatives with higher lipophilicity (e.g., trifluoromethyl groups in ) are extracted more rapidly in emulsion liquid membranes due to larger distribution coefficients. The target compound’s pyrimidine ring may reduce lipophilicity compared to alkyl or trifluoromethyl-substituted analogs, affecting extraction rates .
Preparation Methods
Cross-Coupling Approach
A common approach to synthesize 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid is via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, between a halogenated fluorobenzoic acid derivative and a pyrimidinyl boronic acid or stannane.
- Starting materials: 5-fluoro-2-halobenzoic acid (e.g., bromide or iodide) and pyrimidin-5-yl boronic acid or stannane.
- Catalyst: Pd(0) or Pd(II) complexes.
- Base: Commonly sodium hydroxide or potassium carbonate.
- Solvent: Mixtures of water with organic solvents like 2-methyltetrahydrofuran or acetonitrile.
- Temperature: Moderate heating (around 70-80 °C).
Example procedure (adapted from related pyrimidinylbenzoic acid syntheses):
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 5-Fluoro-2-bromobenzoic acid, pyrimidin-5-yl boronic acid, Pd catalyst, base (NaOH), 2-MeTHF/water | Cross-coupling reaction at 72 °C for 1.5 h, monitored by HPLC for completion. |
| 2 | Acidification with HCl (12 N) at 7-10 °C | Precipitation of the product as a solid. |
| 3 | Filtration and washing with water and organic solvents (MTBE, heptane) | Purification and isolation of the product as a beige powder. |
This method yields high purity products (over 99% by HPLC) with yields reported up to 97% in analogous compounds (e.g., 5-methyl-2-(pyrimidin-2-yl)benzoic acid) under similar conditions.
Hydrolysis of Ester Precursors
Another route involves the hydrolysis of methyl or ethyl esters of the corresponding benzoic acid derivatives:
- Starting material: Methyl 5-fluoro-2-(pyrimidin-5-yl)benzoate.
- Reagents: Aqueous sodium hydroxide or potassium hydroxide.
- Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran mixed with water.
- Conditions: Heating at 70-72 °C for several hours (4 h to overnight).
- Workup: Acidification with hydrochloric acid to precipitate the acid.
This method is straightforward and scalable, allowing isolation of the acid with high purity and moderate to high yields.
Alternative Synthetic Routes
- Direct fluorination: Introduction of fluorine at the 5-position of the benzoic acid ring can be achieved by electrophilic fluorination of preformed 2-(pyrimidin-5-yl)benzoic acid derivatives, though this method is less common due to regioselectivity challenges.
- Use of protected intermediates: Protecting groups on the pyrimidine or benzoic acid moieties may be employed to improve selectivity and yield during coupling or hydrolysis steps.
Purification and Characterization
- Purification: After synthesis, the product is typically purified by filtration of the precipitated acid, washing with cold water and organic solvents such as methyl tert-butyl ether (MTBE), heptane, and toluene mixtures.
- Drying: Drying under nitrogen flow or vacuum for 1-2 days ensures removal of residual solvents.
- Characterization: High-performance liquid chromatography (HPLC) confirms purity (>99%), and nuclear magnetic resonance (NMR) spectroscopy (1H NMR) verifies structure.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Cross-Coupling | 5-Fluoro-2-bromobenzoic acid + pyrimidin-5-yl boronic acid | Pd catalyst, NaOH, 2-MeTHF/H2O | 72 °C, 1.5 h; acidification with HCl at 7-10 °C | Up to 97% | >99% (HPLC) | High selectivity and yield, scalable |
| Ester Hydrolysis | Methyl 5-fluoro-2-(pyrimidin-5-yl)benzoate | NaOH, THF/H2O | 70-72 °C, 4-16 h; acidification with HCl | 60-97% | High | Straightforward, commonly used |
| Direct Fluorination | 2-(pyrimidin-5-yl)benzoic acid | Electrophilic fluorinating agent | Variable | Variable | Variable | Less common, regioselectivity issues |
Research Findings and Notes
- The cross-coupling method is favored for its high yield and purity, especially when using sodium hydroxide in 2-methyltetrahydrofuran-water mixtures.
- Acidification with concentrated hydrochloric acid at low temperatures facilitates product precipitation and purity.
- The presence of residual metals (e.g., Pd, Fe) can be detected and minimized by washing and purification steps.
- Reaction monitoring by HPLC ensures complete conversion and optimal timing for workup.
- Related compounds, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, provide valuable procedural analogs due to structural similarity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling halogenated benzoic acids with pyrimidine derivatives. For example:
- Suzuki-Miyaura cross-coupling : Use a 2-fluorobenzoic acid boronic ester and 5-bromopyrimidine under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O at 80–100°C .
- Nucleophilic aromatic substitution : React 5-fluorosalicylic acid derivatives with activated pyrimidine nucleophiles (e.g., chloropyrimidines) in the presence of a base like K₂CO₃ .
- Key intermediates include 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4, molecular weight 156.11 g/mol) and 5-substituted pyrimidine boronic acids .
Q. What spectroscopic methods are most effective for confirming the structure of 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent fluorine atoms in the benzoic acid core) and pyrimidine proton signals (e.g., aromatic protons at δ 8.5–9.0 ppm) .
- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations (C=N stretches ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 263.06 for C₁₁H₆FN₂O₂) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate organic waste containing fluorine or pyrimidine moieties and treat with alkaline hydrolysis before disposal .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved when characterizing this compound?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO (polar aprotic), MeOH (polar protic), and chloroform (non-polar) under controlled pH (e.g., buffered solutions). For example, solubility in DMSO is typically >50 mg/mL due to hydrogen bonding with the carboxylic acid group .
- HPLC-DAD analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to assess purity and aggregation behavior .
- Thermal gravimetric analysis (TGA) : Monitor decomposition temperatures to rule out solvent retention artifacts .
Q. What strategies are employed to enhance the stability of this compound under acidic conditions during pharmaceutical formulation?
- Methodological Answer :
- Lyophilization : Prepare a sodium salt form (e.g., 5-Fluoro-2-(pyrimidin-5-yl)benzoate) to improve stability in aqueous buffers (pH 7.4) .
- Encapsulation : Use liposomes or cyclodextrin complexes to shield the carboxylic acid group from hydrolysis .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Q. How does the introduction of a pyrimidin-5-yl group at the 2-position influence the electronic properties and reactivity of the benzoic acid core?
- Methodological Answer :
- Computational analysis (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The pyrimidine ring withdraws electron density via conjugation, increasing the benzoic acid's acidity (pKa ~2.5 vs. ~4.9 for unsubstituted benzoic acid) .
- X-ray crystallography : Resolve bond lengths (e.g., C-F: 1.35 Å; C=O: 1.21 Å) to assess resonance effects .
- Kinetic studies : Compare esterification rates with ethanol; the electron-deficient pyrimidine group reduces nucleophilic attack at the carbonyl .
Q. How can researchers address discrepancies in reported biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability (e.g., MTT) studies to distinguish target-specific effects from cytotoxicity .
- Stability profiling : Pre-incubate the compound in assay media (e.g., DMEM + 10% FBS) for 24 hours and quantify degradation products via LC-MS .
- Positive controls : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
